Methyl 2-(3-oxopropyl)benzoate Methyl 2-(3-oxopropyl)benzoate
Brand Name: Vulcanchem
CAS No.: 106515-77-9
VCID: VC20814046
InChI: InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3
SMILES: COC(=O)C1=CC=CC=C1CCC=O
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Methyl 2-(3-oxopropyl)benzoate

CAS No.: 106515-77-9

Cat. No.: VC20814046

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-oxopropyl)benzoate - 106515-77-9

Specification

CAS No. 106515-77-9
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name methyl 2-(3-oxopropyl)benzoate
Standard InChI InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3
Standard InChI Key KQGQYJKAKSNBNF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1CCC=O
Canonical SMILES COC(=O)C1=CC=CC=C1CCC=O

Introduction

Chemical Structure and Identification

Molecular Structure

Methyl 2-(3-oxopropyl)benzoate consists of a benzoic acid methyl ester with a 3-oxopropyl substituent at position 2 of the benzene ring. The molecular structure features three oxygen atoms: one in the aldehyde group at the terminus of the propyl chain, and two in the carboxymethyl group. The compound represents an example of a bifunctional molecule containing both ester and aldehyde functionalities.

Chemical Identifiers

The compound is uniquely identified through several standard chemical identifiers as shown in the following table:

Identifier TypeValue
PubChem CID11819893
CAS Number106515-77-9
Molecular FormulaC₁₁H₁₂O₃
IUPAC Namemethyl 2-(3-oxopropyl)benzoate
InChIInChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3
InChIKeyKQGQYJKAKSNBNF-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC=CC=C1CCC=O

The compound is also known by several synonyms including "2-(3-OXO-PROPYL)-BENZOIC ACID METHYL ESTER" and "2-(3-oxopropyl)benzoic acid methyl ester" .

Physical and Chemical Properties

General Physical Properties

Methyl 2-(3-oxopropyl)benzoate possesses distinctive physical properties that influence its behavior in chemical reactions and determine its potential applications. These properties are summarized in the table below:

PropertyValue
Molecular Weight192.21 g/mol
Physical StateLiquid (at standard conditions)
Density1.104 g/cm³
Boiling Point302.8°C at 760 mmHg
Flash Point131.9°C
Melting PointNot available
Exact Mass192.079
Polar Surface Area (PSA)43.37
LogP1.60470
Vapor Pressure0.000969 mmHg at 25°C
Index of Refraction1.514

These physical properties indicate that Methyl 2-(3-oxopropyl)benzoate is a relatively high-boiling liquid with moderate lipophilicity as suggested by its LogP value .

Chemical Reactivity

The chemical reactivity of Methyl 2-(3-oxopropyl)benzoate is largely determined by its two key functional groups:

  • The methyl ester group (-COOCH₃) can undergo typical ester reactions including hydrolysis, transesterification, and reduction.

  • The aldehyde group (-CHO) is particularly reactive and can participate in numerous reactions including oxidation to carboxylic acid, reduction to alcohol, condensation reactions, and aldol additions.

The presence of these two functional groups in the same molecule creates opportunities for intramolecular reactions under specific conditions and makes the compound versatile in organic synthesis.

Spectroscopic Characteristics

Spectral Properties

Based on its structure, Methyl 2-(3-oxopropyl)benzoate would exhibit characteristic spectroscopic features that can be used for its identification and purity assessment:

In infrared (IR) spectroscopy, the compound would show distinctive carbonyl absorption bands for both the ester (typically around 1720-1740 cm⁻¹) and the aldehyde (around 1720-1730 cm⁻¹) functional groups. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

In ¹H NMR spectroscopy, the compound would display characteristic signals including the aldehyde proton at approximately 9-10 ppm, the methyl ester protons at around 3.8-3.9 ppm, aromatic protons in the 7.0-8.0 ppm region, and methylene protons of the propyl chain between 2.5-3.5 ppm.

Applications and Research Significance

Synthetic Applications

Methyl 2-(3-oxopropyl)benzoate serves as a valuable building block in organic synthesis due to its bifunctional nature. The compound can be employed in:

  • The preparation of heterocyclic compounds through cyclization reactions involving the aldehyde and ester functionalities.

  • Synthesis of natural product analogues and pharmaceutical intermediates.

  • Development of novel materials with specific functional properties.

Regulatory Information

Methyl 2-(3-oxopropyl)benzoate is classified under the Harmonized System (HS) Code 2918300090, which corresponds to "other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives" . This classification carries specific regulatory implications:

Regulatory AspectValue
VAT Rate17.0%
Tax Rebate Rate9.0%
MFN Tariff6.5%
General Tariff30.0%
Supervision ConditionsNone specified

These regulatory parameters are important considerations for commercial transactions and industrial applications involving this compound.

Comparison with Structurally Related Compounds

Structural Isomers

Methyl 2-(3-oxopropyl)benzoate has structural isomers including Methyl 3-(2-oxopropyl)benzoate (CAS: 74998-19-9), which differs in the position of substitution on the aromatic ring . These positional isomers often exhibit distinct physical properties and reactivity patterns due to differences in electronic and steric effects.

PropertyMethyl 2-(3-oxopropyl)benzoateMethyl 3-(2-oxopropyl)benzoate
CAS Number106515-77-974998-19-9
PubChem CID1181989320134188
Position of SubstituentsOrthoMeta
Molecular Weight192.21 g/mol192.21 g/mol

Such structural comparisons are valuable for understanding structure-property relationships in these chemical systems.

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